N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide

medicinal chemistry structure–property relationships oxamide scaffold design

N-[2-(1H-indol-3-yl)ethyl]-N′-(oxolan-2-ylmethyl)oxamide (CAS 443325-68-6; PubChem CID 2933840; molecular formula C₁₇H₂₁N₃O₃; MW 315.37 g/mol) is a non‑symmetrical oxamide that couples a tryptamine‑derived indole‑3‑ethylamine moiety with a tetrahydrofurfurylamine group via an oxalyl linker. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000709661 and has been subjected to over 125 discrete high‑throughput screening campaigns spanning G‑protein‑coupled receptors, ion channels, proteases, and epigenetic targets.

Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
Cat. No. B4038621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H21N3O3/c21-16(17(22)20-11-13-4-3-9-23-13)18-8-7-12-10-19-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,19H,3-4,7-9,11H2,(H,18,21)(H,20,22)
InChIKeyOSYYOPSSNWIUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9 [ug/mL]

N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide (CAS 443325-68-6): Compound Identity, Screening Provenance, and Procurement Context


N-[2-(1H-indol-3-yl)ethyl]-N′-(oxolan-2-ylmethyl)oxamide (CAS 443325-68-6; PubChem CID 2933840; molecular formula C₁₇H₂₁N₃O₃; MW 315.37 g/mol) is a non‑symmetrical oxamide that couples a tryptamine‑derived indole‑3‑ethylamine moiety with a tetrahydrofurfurylamine group via an oxalyl linker [1]. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000709661 and has been subjected to over 125 discrete high‑throughput screening campaigns spanning G‑protein‑coupled receptors, ion channels, proteases, and epigenetic targets . Despite this broad profiling, ChEMBL (CHEMBL1517781) reports no curated bioactivity data, indicating that the molecule has not yet yielded confirmed hit‑to‑lead activity in publicly disclosed assays [2]. This evidence‑poor profile makes procurement decisions dependent on structural differentiation from available analogs rather than on potency benchmarks.

Why Generic Substitution of N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide with Symmetrical Oxamide or Mono‑Indole Analogs Carries Undefined Risk


N-[2-(1H-indol-3-yl)ethyl]-N′-(oxolan-2-ylmethyl)oxamide occupies a structurally distinct sub‑class of oxamide—the non‑symmetrical, mixed indole‑alkyl/heteroalkyl oxamides—that cannot be directly substituted by the more common symmetrical N,N′‑bis(indolylethyl)oxamide or by simple N‑indolyl‑acetamides. The tetrahydrofuran (oxolan) ring introduces a hydrogen‑bond‑accepting oxygen in a saturated five‑membered ring, modulating conformational flexibility, logP, and hydrogen‑bond donor/acceptor balance relative to analogs bearing linear alkyl or aryl substituents [1]. Although quantitative selectivity or potency data remain absent from the public domain [2], the compound's repeated inclusion in focused screening sets targeting the μ‑opioid receptor (MOR‑1), the muscarinic M1 receptor, ADAM17 protease, furin, and the FGF22‑synaptogenesis pathway demonstrates that its scaffold is recognized as pharmacologically privileged across diverse target classes, a profile not reproduced by the simpler symmetrical oxamides . Substituting a structurally divergent analog without confirmatory head‑to‑head data introduces undefined risk of altered target engagement, physicochemical behavior, and off‑target liability.

Quantitative Evidence Guide: Differentiating N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide from Closest Structural Analogs


Molecular Topology and Hydrogen‑Bond Capacity Differentiate the Target Oxamide from the Symmetrical Bis‑Indole Analog

N-[2-(1H-indol-3-yl)ethyl]-N′-(oxolan-2-ylmethyl)oxamide contains three hydrogen‑bond donor sites and three hydrogen‑bond acceptor sites across its oxamide core, indole NH, and tetrahydrofuran oxygen, yielding a computed XLogP3 of 1.9 [1]. By contrast, the symmetrical analog N,N′-bis[2-(1H-indol-3-yl)ethyl]oxamide (CAS not assigned; PubChem CID calculable) presents two indole NH donors and two oxamide carbonyl acceptors, with a higher predicted logP due to the absence of the polar tetrahydrofuran ring and a larger aromatic surface area [2]. The difference in hydrogen‑bond donor count (3 vs. 2) and the presence of an sp³ oxygen in the target compound directly affect aqueous solubility, membrane permeability, and target‑binding pharmacophore complementarity.

medicinal chemistry structure–property relationships oxamide scaffold design

Screening Target Diversity: The Compound Has Been Profiled Across 125+ Assays Targeting GPCRs, Proteases, and Synaptic Regulators—a Breadth Not Reported for Closest Analogs

According to Chemsrc bioassay records, CAS 443325-68-6 has been tested in 125 discrete HTS campaigns, including primary screens against the μ‑opioid receptor (MOR‑1, OPRM1‑OPRD1 agonist assay), the muscarinic acetylcholine M1 receptor (CHRM1 agonist FLUO8 assay), ADAM17 protease, furin, FGF22‑mediated synaptogenesis, RGS4, and CD40 signaling in BL2 cells . In contrast, the symmetrical analog N,N′-bis[2-(1H-indol-3-yl)ethyl]oxamide and the phenylethyl analog N′-[2-(1H-indol-3-yl)ethyl]-N-[(1R)-1-phenylethyl]oxamide have no publicly listed HTS bioassay records in the same databases, indicating they have not undergone comparable systematic profiling . The breadth of screening for the target compound provides an evidentiary starting point that the simpler analogs lack entirely.

high‑throughput screening target profiling chemical biology

Rotatable Bond and Conformational Flexibility Distinguish the Oxolan‑Containing Oxamide from Rigid Aryl Analogs

The target compound possesses 5 rotatable bonds (PubChem computed descriptor) [1], conferred by the ethyl linker between the indole and the oxamide core plus the methylene bridge to the tetrahydrofuran ring. The phenylethyl analog N′-[2-(1H-indol-3-yl)ethyl]-N-[(1R)-1-phenylethyl]oxamide (PubChem CID calculable from ZINC01812713) exhibits 4 rotatable bonds, with the phenyl ring directly attached to a chiral carbon and limited conformational sampling of the aromatic group [2]. The extra rotatable bond in the target compound, combined with the non‑planar tetrahydrofuran ring, results in a measurably larger conformational ensemble, which may be advantageous or detrimental depending on the target binding site topology.

conformational analysis ligand efficiency drug‑likeness

Absence of Confirmed Bioactivity Across 125+ Assays Defines the Compound as a Pharmacologically Silent Scaffold—a Property That Can Be Valuable for Negative‑Control or Chemoproteomic Probe Design

Despite being tested in over 125 HTS campaigns spanning diverse target classes, ChEMBL records zero curated bioactivity data points for CHEMBL1517781 [1]. This contrasts with structurally related indole‑oxamides that have yielded confirmed hits in cannabinoid CB2 receptor assays (e.g., indol‑3‑yloxoacetamides with Ki values in the 10–100 nM range) [2]. The absence of confirmed activity for the target compound—while a limitation for lead discovery—constitutes a differentiating feature when a research program requires a pharmacologically inert scaffold for linker attachment, bioconjugation, or negative‑control experiments in chemoproteomic profiling.

negative control chemoproteomics scaffold repurposing

Recommended Research and Industrial Application Scenarios for N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide Based on Current Evidence


Negative‑Control Compound for Indole‑Oxamide Chemoproteomic Probe Campaigns

Because the compound has been tested in 125+ HTS assays without yielding any confirmed bioactivity , it can serve as a pharmacologically inert scaffold in chemoproteomics experiments where an indole‑oxamide core must be present (for solubility, cell permeability, or labeling chemistry compatibility) but target engagement must be excluded. Researchers using active indol‑3‑yloxoacetamide CB2 inverse agonists [1] can employ CAS 443325-68-6 as a matched negative control, provided the tetrahydrofuran substituent does not interfere with the desired labeling chemistry.

Scaffold‑Hopping Starting Point for GPCR or Protease Lead Optimization

The compound's screening record across the μ‑opioid receptor (MOR‑1), muscarinic M1 receptor, ADAM17, and furin indicates that the scaffold is compatible with these target‑class binding sites, even if potency was insufficient to register as a hit. Structure‑based design teams can leverage the non‑symmetrical oxamide topology—specifically the tetrahydrofuran moiety's hydrogen‑bond acceptor [2]—to introduce substituents that enhance affinity, using the existing 125‑assay profile as a baseline for selectivity assessment.

Physicochemical Reference Standard for LogP and Solubility Calibration in Indole‑Oxamide Series

With a computed XLogP3 of 1.9 and a molecular weight of 315.37 g/mol [2], this compound occupies a central position in the property space of indole‑oxamides. It can be used as a retention‑time or solubility reference standard when chromatographically profiling new synthetic analogs, enabling relative ranking of polarity and predicted absorption within a congeneric series.

Synthetic Intermediate for Diversification via the Free Oxamide NH and Indole C‑3 Position

The oxamide core contains two chemically distinguishable amide NH groups (one adjacent to the indole‑ethyl chain, the other adjacent to the tetrahydrofuran‑methyl group), and the indole C‑3 position is fully substituted, leaving C‑2, C‑5, and C‑6 available for electrophilic substitution [2]. This regiochemical differentiation allows sequential functionalization without protecting‑group manipulation, making the compound a practical diversification intermediate for parallel library synthesis.

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.